molecular formula C13H15F2NO B6239642 4,4-difluoro-N-phenylcyclohexane-1-carboxamide CAS No. 1545679-10-4

4,4-difluoro-N-phenylcyclohexane-1-carboxamide

Cat. No. B6239642
CAS RN: 1545679-10-4
M. Wt: 239.3
InChI Key:
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Description

4,4-difluoro-N-phenylcyclohexane-1-carboxamide, also known as DFCA, is an organic compound that has been used in a variety of scientific applications. It is a cyclic amide containing a difluoromethyl group and a phenyl group. It is a white, crystalline solid that is soluble in organic solvents. DFCA has been studied for its use in synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Scientific Research Applications

4,4-difluoro-N-phenylcyclohexane-1-carboxamide has been used as a reagent in a variety of scientific applications. It has been used in the synthesis of heterocyclic compounds, such as pyridine derivatives, quinolines, and indoles. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, antifungal agents, and anesthetics. Additionally, 4,4-difluoro-N-phenylcyclohexane-1-carboxamide has been used in the synthesis of polymers, such as polyamides and polyimides.

Mechanism of Action

The mechanism of action of 4,4-difluoro-N-phenylcyclohexane-1-carboxamide is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions, attacking electrophilic centers and forming new bonds. It is also believed to act as a catalyst in some reactions, accelerating the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4-difluoro-N-phenylcyclohexane-1-carboxamide are not well understood. It has been shown to be relatively nontoxic in animal studies, but its effects on humans have not been studied.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,4-difluoro-N-phenylcyclohexane-1-carboxamide in lab experiments is its low cost and availability. It is also relatively easy to handle and store. However, it is not very soluble in water, so it may be difficult to use in aqueous solutions. Additionally, it can react with certain compounds, so it must be used with caution.

Future Directions

There are several possible future directions for research involving 4,4-difluoro-N-phenylcyclohexane-1-carboxamide. One possibility is to further study its mechanism of action and biochemical and physiological effects. Another possibility is to explore its use in the synthesis of other compounds, such as biologically active compounds. Additionally, it may be useful to explore its use in the synthesis of polymers and other materials. Finally, it may be possible to develop new methods for synthesizing 4,4-difluoro-N-phenylcyclohexane-1-carboxamide.

Synthesis Methods

4,4-difluoro-N-phenylcyclohexane-1-carboxamide can be synthesized in several different ways. The most common method involves the reaction of 4-fluorobenzaldehyde and ethyl cyanoacetate in the presence of sodium hydroxide and a catalytic amount of p-toluenesulfonic acid. This reaction yields a mixture of 4,4-difluoro-N-phenylcyclohexane-1-carboxamide and 4-fluoro-N-phenylcyclohexane-1-carboxamide. The two compounds can then be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,4-difluoro-N-phenylcyclohexane-1-carboxamide can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final formation of the target compound.", "Starting Materials": [ "Cyclohexanone", "Benzene", "Hydrogen fluoride", "Phenylhydrazine", "Sodium hydroxide", "Sodium nitrite", "Sodium acetate", "Acetic acid", "Sodium borohydride", "Ammonium chloride", "Sulfuric acid", "Sodium carbonate", "4-fluoroaniline" ], "Reaction": [ "Step 1: Synthesis of 4-fluorophenylhydrazine by reacting benzene with hydrogen fluoride and phenylhydrazine.", "Step 2: Conversion of 4-fluorophenylhydrazine to 4-fluoroaniline by reacting with sodium nitrite and hydrochloric acid.", "Step 3: Synthesis of N-(4-fluorophenyl) cyclohexanecarboxamide by reacting cyclohexanone with 4-fluoroaniline and sodium acetate in acetic acid.", "Step 4: Reduction of N-(4-fluorophenyl) cyclohexanecarboxamide to N-(4-fluorophenyl) cyclohexanecarboxylic acid by reacting with sodium borohydride in methanol.", "Step 5: Conversion of N-(4-fluorophenyl) cyclohexanecarboxylic acid to 4,4-difluoro-N-phenylcyclohexane-1-carboxamide by reacting with ammonium chloride and sulfuric acid, followed by treatment with sodium carbonate." ] }

CAS RN

1545679-10-4

Product Name

4,4-difluoro-N-phenylcyclohexane-1-carboxamide

Molecular Formula

C13H15F2NO

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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